Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
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Description
Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is a useful research compound. Its molecular formula is C25H27NO6 and its molecular weight is 437.492. The purity is usually 95%.
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Biological Activity
Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate (CAS: 327060-61-7) is a synthetic compound with potential biological activity. This compound belongs to the class of cyclohepta[c]pyrroles and is characterized by its unique chemical structure, which includes a diethyl ester functional group and an ethoxyphenyl moiety.
- Molecular Formula : C25H27NO6
- Molecular Weight : 437.48 g/mol
- CAS Number : 327060-61-7
Antihypertensive Potential
Research has indicated that compounds similar to diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole have shown antihypertensive activity. For instance, studies on related pyridone derivatives reveal that substituents can significantly influence their biological efficacy. Strong electron-withdrawing groups at specific positions enhance activity, suggesting that structural modifications can optimize pharmacological effects .
The mechanisms underlying the biological activities of these compounds often involve modulation of key signaling pathways. For instance, some derivatives have been shown to inhibit pathways related to cell proliferation and survival, such as the PI3K/Akt pathway, which is crucial in cancer progression . This suggests that diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole may also exert similar effects through analogous mechanisms.
Synthesis and Characterization
The synthesis of diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole has been performed using multicomponent reactions that yield high purity and yield rates. Characterization techniques such as NMR spectroscopy have confirmed the structure and purity of the synthesized compound .
Comparative Biological Studies
Table 1 summarizes findings from various studies on related compounds:
Compound Name | Biological Activity | Reference |
---|---|---|
Pyridone Derivative | Antihypertensive | |
Tetrahydropyrazino Analog | Cytotoxic against MCF-7 | |
Cycloheptapyrrole Derivative | Modulation of PI3K/Akt pathway |
These studies highlight the potential for diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole to exhibit similar biological activities.
Properties
IUPAC Name |
diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-6-30-18-11-9-17(10-12-18)26-15(4)19-13-21(24(28)31-7-2)23(27)22(25(29)32-8-3)14-20(19)16(26)5/h9-14H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOLYDMVKUZBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C=C(C(=O)C(=CC3=C2C)C(=O)OCC)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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